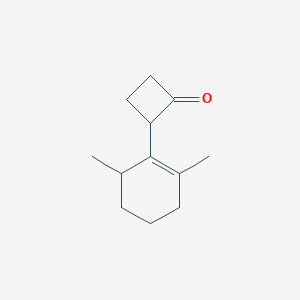
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one is an organic compound with the molecular formula C12H18O It is a cyclobutanone derivative, characterized by a cyclobutane ring attached to a dimethylcyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with a suitable cyclobutanone precursor under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation, oxidation, and cyclization reactions. These processes are optimized to maximize yield and minimize production costs while ensuring the safety and environmental compliance of the manufacturing operations.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexenyl structure but lacking the cyclobutanone ring.
Cyclobutanone: A simpler compound with only the cyclobutanone ring and no additional substituents.
Uniqueness
2-(2,6-Dimethylcyclohex-1-en-1-yl)cyclobutan-1-one is unique due to its combined cyclohexenyl and cyclobutanone structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90660-07-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-(2,6-dimethylcyclohexen-1-yl)cyclobutan-1-one |
InChI |
InChI=1S/C12H18O/c1-8-4-3-5-9(2)12(8)10-6-7-11(10)13/h8,10H,3-7H2,1-2H3 |
InChI Key |
LVZLWWAWTFFAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1C2CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















